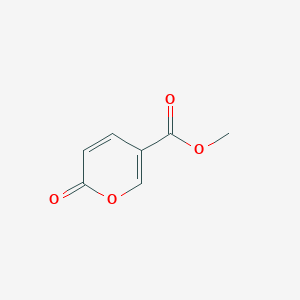

Methyl coumalate

Vue d'ensemble

Description

Methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) is an ester derived from coumalic acid, a bicyclic lactone formed via the cyclization of malic acid. Its synthesis involves esterification of coumalic acid with methanol, historically achieving low yields (32–45%) due to decomposition under harsh acidic conditions . Modern flow chemistry methods have improved yields to ~68%, enabling scalable production for applications in organic electronics and pharmaceuticals . This compound is prized for its enhanced solubility compared to coumalic acid and its role as a versatile diene in cycloadditions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Bromhydrate de Scopolamine N-oxyde implique généralement l'oxydation de la scopolamine. Une méthode courante consiste à faire réagir la scopolamine avec du peroxyde d'hydrogène en présence d'un catalyseur pour former la Scopolamine N-oxyde. Ceci est suivi de l'addition d'acide bromhydrique pour former le sel bromhydrate .

Méthodes de production industrielle : La production industrielle du Bromhydrate de Scopolamine N-oxyde implique des réactions d'oxydation à grande échelle dans des conditions contrôlées pour assurer un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de purification avancées telles que la cristallisation et la chromatographie pour isoler le produit final .

Types de réactions :

Oxydation : La scopolamine peut être oxydée pour former la Scopolamine N-oxyde.

Réduction : La Scopolamine N-oxyde peut être réduite en scopolamine dans des conditions spécifiques.

Substitution : La formation du sel bromhydrate est une réaction de substitution où l'atome d'hydrogène est remplacé par un atome de brome.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène est couramment utilisé comme agent oxydant.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : L'acide bromhydrique est utilisé pour former le sel bromhydrate.

Principaux produits :

Oxydation : Scopolamine N-oxyde.

Réduction : Scopolamine.

Substitution : Bromhydrate de Scopolamine N-oxyde.

4. Applications de recherche scientifique

Le Bromhydrate de Scopolamine N-oxyde est utilisé dans divers domaines de la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon de référence en chimie analytique.

Biologie : Il est utilisé pour étudier les effets des composés anticholinergiques sur les systèmes biologiques.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement de conditions telles que le mal des transports et les nausées postopératoires.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme produit chimique de recherche dans le développement de nouveaux médicaments

5. Mécanisme d'action

Le Bromhydrate de Scopolamine N-oxyde exerce ses effets en antagonisant les récepteurs muscariniques de l'acétylcholine (mAChR) dans le système nerveux central et dans tout l'organisme. Ce blocage des récepteurs de l'acétylcholine conduit à une diminution de l'activité du système nerveux parasympathique, ce qui entraîne ses effets anticholinergiques. Le composé peut franchir la barrière hémato-encéphalique, ce qui lui permet d'affecter les fonctions du système nerveux central .

Composés similaires :

Bromhydrate de Scopolamine : Structure similaire mais sans le groupe N-oxyde.

Atropine : Un autre alcaloïde tropanique aux propriétés anticholinergiques similaires.

Butylbromure d'hyoscine : Un dérivé de la scopolamine utilisé pour ses effets antispasmodiques.

Unicité : Le Bromhydrate de Scopolamine N-oxyde est unique en raison de la présence du groupe N-oxyde, qui peut modifier ses propriétés pharmacocinétiques et pharmacodynamiques par rapport à d'autres composés similaires. Cette modification peut affecter sa solubilité, sa stabilité et sa capacité à traverser les membranes biologiques .

Applications De Recherche Scientifique

Synthetic Methodologies

Diels–Alder Reactions

Methyl coumalate acts as an effective dienophile in Diels–Alder reactions, which are crucial for constructing cyclic compounds. It can react with 1,3-butadienes at elevated temperatures (around 100°C) to produce tetrahydrocoumarins and other complex structures such as 4-methoxycarbonyltricyclo[3.2.1.02,7]octenes . Additionally, it can undergo reactions with cyclohexadiene to yield tetrahydronaphthalene-2-carboxylate .

Morita-Baylis-Hillman (MBH) Reactions

Recent studies have introduced this compound as a renewable feedstock in organocatalyzed Morita-Baylis-Hillman reactions. This application showcases its capability to construct C-C bonds with various imines and aldehydes efficiently under mild conditions using triethylamine as a catalyst . The MBH adducts formed can serve as precursors for biologically active compounds, emphasizing the compound's relevance in fine chemical synthesis.

Green Chemistry Contributions

This compound is notable for its bio-based origins and non-hazardous nature, aligning with principles of green chemistry. Its use in synthetic processes minimizes waste and promotes atom economy. For instance, the one-pot cascade reactions involving this compound allow for the formation of functionalized benzoates without the need for hazardous reagents or solvents . This approach not only enhances efficiency but also supports sustainability in chemical manufacturing.

Pharmaceutical Applications

The derivatives synthesized from this compound have shown potential as pharmaceutical intermediates. The compounds produced through Diels–Alder and MBH reactions can lead to the development of various bioactive molecules. For example, the application of this compound in synthesizing hydroisobenzofurans and hydroisoindoles has been highlighted as a promising avenue for drug discovery and development .

Case Study: Diels–Alder Reaction with Electron-Deficient Alkenes

In a systematic investigation, this compound was reacted with electron-deficient alkenes such as acrylonitrile and acrolein. The results demonstrated that this reaction could yield meta- and para-substituted benzoates efficiently, showcasing the versatility of this compound in constructing complex aromatic systems .

Case Study: Organocatalyzed MBH Reactions

The introduction of this compound into organocatalyzed MBH reactions has led to significant advancements in C-C bond formation techniques. Research indicated that this method could produce high yields of desired products while maintaining environmental safety standards due to the use of renewable resources .

Mécanisme D'action

Scopolamine N-oxide Hydrobromide exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body. This blockade of acetylcholine receptors leads to a decrease in parasympathetic nervous system activity, resulting in its anticholinergic effects. The compound can cross the blood-brain barrier, allowing it to affect central nervous system functions .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Coumalic Acid

- Structure : Parent acid of methyl coumalate, with a hydroxyl group instead of a methoxy ester.

- Reactivity : Poor solubility in organic solvents limits direct use in syntheses. However, it serves as a precursor to esters like this compound .

- Applications : Primarily a biorenewable intermediate; less practical than its ester derivatives for large-scale reactions .

3-Bromothis compound

- Structure : Bromine substituent at the 3-position of the pyrone ring.

- Reactivity : Bromine enables further functionalization (e.g., nucleophilic substitution or cross-coupling), unlike this compound. Used to synthesize bridgehead bromide intermediates (e.g., compound 45) .

- Applications : Valuable for introducing halogenated motifs in drug discovery.

Methyl Isodehydroacetate

- Structure : Structural isomer of this compound with a rearranged ester group.

- Reactivity : Participates in cycloaromatization reactions via tandem [4+2] cycloaddition and CO₂ extrusion, similar to this compound. However, it generates distinct aromatic products (e.g., methyl 4-hydroxymethyl-2,6-dimethylbenzoate) .

- Applications : Less studied than this compound but useful in synthesizing benzannulated compounds.

3-Carbomethoxy-2-Pyrone

- Structure : Features a methyl ester at the 3-position instead of the 5-position.

- Reactivity : Undergoes similar cycloadditions but with reduced enantioselectivity (e.g., 47 vs. This compound-derived products) .

- Applications: Limited utility in asymmetric synthesis compared to this compound.

Furan-Based Dienes (e.g., Maleic Anhydride)

- Structure : Electron-rich dienes with furan or anhydride moieties.

- Reactivity : Classical dienes in Diels-Alder reactions but lack the electron-deficient character of this compound. The latter’s inverse electron-demand Diels-Alder (IEDDA) reactivity enables access to terphenyls for OLEDs .

- Applications : this compound outperforms furans in reactions requiring electron-deficient dienes.

Key Reaction Profiles and Selectivity

Morita-Baylis-Hillman (MBH) Reaction

- This compound: Acts as a bio-based MBH donor via unprecedented 1,6-conjugate addition, diverging from classical acrylate donors (1,4-addition). Achieves 70% yield with p-nitrobenzaldehyde under mild conditions (Et₃N, ethanol) .

- Comparators: Furfural and maleic anhydride require harsher conditions and lack the atom economy of this compound .

Inverse Electron-Demand Diels-Alder (IEDDA)

- This compound : Reacts with electron-rich alkynes (e.g., 3-chloroindoles) to form carbazoles via IEDDA/retro-Diels-Alder sequences. Key to synthesizing natural products like piperarborenine B .

- Comparators : Maleimides and maleic anhydride are less effective in IEDDA due to competing side reactions .

Domino Syntheses

- This compound : Enables one-pot syntheses of tetrasubstituted 2H-pyrans (e.g., Scheme 16) via phosphine-catalyzed annulation. Similar reactivity is absent in simpler pyrone esters .

Physical and Solubility Properties

| Property | This compound | Coumalic Acid | 3-Bromothis compound |

|---|---|---|---|

| Solubility in Methanol | High | Low | Moderate |

| Thermal Stability | Stable ≤90°C | Prone to decomposition | Sensitive to hydrolysis |

| Yield Sensitivity | Insensitive to solvent | Highly solvent-dependent | Moderate sensitivity |

This compound’s stability and solvent versatility make it preferable for flow chemistry and large-scale syntheses .

Activité Biologique

Methyl coumalate, a derivative of coumarin, has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and potential therapeutic benefits.

Chemical Structure and Synthesis

This compound is a 2-pyrone compound characterized by a methoxycarbonyl group at the 5-position. It can be synthesized through various methods, including:

- Diels–Alder Reactions : this compound can be produced from malic acid via Diels–Alder reactions involving electron-rich dienophiles. This method allows for regioselective access to diverse aromatic compounds .

- Reactions with Enol Ethers : It reacts with enol ethers to form stable adducts, which can subsequently be transformed into isophthalates in good yields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Study on Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry explored the antimicrobial efficacy of this compound derivatives. The results demonstrated that certain modifications of the compound enhanced its activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how specific functional groups influence biological activity .

Antioxidant Evaluation

Another investigation focused on the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that this compound showed promising results, comparable to well-known antioxidants like ascorbic acid. This positions this compound as a candidate for further research in nutraceutical applications .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Organic & Biomolecular Chemistry | Antimicrobial Activity | Enhanced activity against bacterial strains with specific modifications |

| Journal of Organic Chemistry | Antioxidant Capacity | Effective free radical scavenger comparable to ascorbic acid |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl coumalate, and how can researchers optimize reaction conditions for reproducibility?

this compound (MC) is commonly synthesized via cycloaddition reactions or organocatalytic processes. For example, the Morita-Baylis-Hillman (MBH) reaction employs MC as a donor in the presence of triethylamine (Et3N) in ethanol, yielding C–C bonds with imines or aldehydes . Photochemical synthesis via UV irradiation of coumalic acid derivatives in anhydrous ether can also produce MC, with yields dependent on solvent choice and irradiation time . To optimize reproducibility, researchers should:

- Document solvent purity, catalyst concentration, and temperature rigorously.

- Use spectroscopic methods (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) to confirm product identity and purity .

- Reference established protocols from peer-reviewed studies to validate conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

Key characterization techniques include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regioselectivity in cycloadducts (e.g., δ 3.78–7.41 ppm for photoproducts) .

- IR spectroscopy : Bands at 1745–1840 cm<sup>-1</sup> for lactone and ester carbonyl groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for bicyclic lactones) and fragmentation patterns .

- HPLC/GC : For purity analysis, especially when isolating intermediates .

Advanced Research Questions

Q. How does the 1,6-conjugated addition mechanism in this compound’s MBH reactions differ from classical MBH pathways, and what implications does this have for synthetic applications?

Unlike classical MBH reactions (1,4-addition), MC undergoes 1,6-conjugated addition due to its extended π-system, enabling access to novel bicyclic intermediates . This mechanism expands MC’s utility in synthesizing bioactive cores (e.g., hydroisoindoles). Researchers should:

- Use density functional theory (DFT) to model transition states.

- Compare kinetic data (e.g., reaction rates) between MC and traditional MBH donors .

- Explore solvent effects (e.g., ethanol vs. DMF) on regioselectivity .

Q. What photochemical behaviors of this compound are critical for designing light-driven synthetic protocols?

MC undergoes [2+2] photocycloaddition under UV irradiation, forming bicyclic lactones (e.g., 5-carbomethoxy-3-oxabicyclo[2.2.0]hex-5-en-2-one) in ether or benzene . Key considerations:

- Solvent selection : Benzene enhances photoproduct stability (>90% conversion) compared to ether .

- Sensitizers : Benzophenone can accelerate reaction rates via energy transfer .

- Post-irradiation analysis : Monitor thermal reversion to MC using time-resolved IR spectroscopy .

Q. How can researchers reconcile contradictory reports on reaction yields involving this compound (e.g., MBH adducts with imines vs. aldehydes)?

Discrepancies in yields (moderate to good) may arise from:

- Substrate electronic effects : Electron-deficient aldehydes show higher reactivity than imines .

- Catalyst loading : Et3N concentrations >10 mol% may degrade sensitive products .

- Workup protocols : Rapid solvent evaporation can lead to product loss; use molecular distillation for volatile intermediates .

Methodological and Analytical Questions

Q. What strategies are recommended for systematic reviews or meta-analyses of this compound’s reactivity across diverse studies?

- Literature search : Use databases like SciFinder, Web of Science, and PubMed with keywords “this compound,” “cycloaddition,” and “organocatalysis” .

- Data extraction : Tabulate variables (e.g., solvent, catalyst, yield) and assess bias via funnel plots .

- Statistical synthesis : Perform subgroup analyses to isolate solvent or temperature effects .

Q. How should researchers address reproducibility challenges in this compound-based reactions?

- Detailed experimental logs : Record humidity, light exposure, and reagent lot numbers.

- Independent validation : Collaborate with third-party labs to replicate key findings .

- Open data practices : Share raw NMR/IR files in repositories like Cambridge Crystallographic Data Centre (CCDC) .

Q. Ethical and Reporting Standards

Q. What ethical guidelines apply to publishing this compound research, particularly in dual-use contexts (e.g., bioactive compound synthesis)?

Propriétés

IUPAC Name |

methyl 6-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWWWZQYHPFCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208923 | |

| Record name | Methyl coumalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-41-3 | |

| Record name | Methyl coumalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl coumalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl coumalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl coumalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl coumalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxo-2H-pyran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL COUMALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S7TMF0R8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.